Mercaptopyridethyl benzimidazole

Description

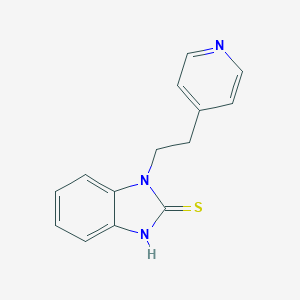

Mercaptopyridethyl benzimidazole is a benzimidazole derivative characterized by a mercapto (-SH) group and a pyridethyl substituent. This compound has been studied for its role in modulating RNA synthesis and enzyme regulation. In hepatoma cells, it inhibits glucocorticoid-mediated induction of tyrosine aminotransferase (TAT) by rapidly suppressing RNA synthesis, akin to actinomycin D . Its unique mechanism involves interfering with post-transcriptional repressors, preventing enzyme deinduction without affecting protein turnover . This positions it as a tool for studying transcriptional and translational regulation in cellular models.

Properties

CAS No. |

13083-37-9 |

|---|---|

Molecular Formula |

C14H13N3S |

Molecular Weight |

255.34 g/mol |

IUPAC Name |

3-(2-pyridin-4-ylethyl)-1H-benzimidazole-2-thione |

InChI |

InChI=1S/C14H13N3S/c18-14-16-12-3-1-2-4-13(12)17(14)10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18) |

InChI Key |

GLGXJLSKHKTERR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(N2CCC3=CC=NC=C3)S |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |

Other CAS No. |

13083-37-9 |

Synonyms |

2-mercapto-1-(beta-4-pyridethyl)benzimidazole 2-mercapto-1-(beta-pyridylethyl)benzimidazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzimidazole Derivatives

Benzimidazole derivatives exhibit diverse biological activities depending on substitution patterns. Below, we compare mercaptopyridethyl benzimidazole with structurally related compounds in terms of substituents, targets, and applications.

Table 1: Key Benzimidazole Derivatives and Their Properties

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Mercapto Group (-SH): The presence of -SH at position 2 is critical for RNA synthesis inhibition in this compound and antioxidant activity in 2-mercapto-1H-benzimidazole . However, thiabendazole (-SCH3) and carbendazim (-NHCOOCH3) at the same position target β-tubulin, highlighting substituent-dependent target divergence .

- Substituent Bulk and Polarity: The pyridethyl group in this compound enhances cellular uptake and binding specificity compared to smaller groups like -CH3 or -SCH3 . In contrast, 5-methyl-2-mercaptobenzimidazole’s hepatotoxicity is linked to its lipophilic methyl group .

- Position-Specific Effects: Substituents at position 5 (e.g., albendazole’s -SCH2CH2COOCH3) improve antiparasitic efficacy by enhancing metabolic stability . Similarly, 2,5-disubstituted derivatives show optimized antitubercular activity due to dual functionalization .

Antiparasitic and Antifungal Agents

- Thiabendazole vs.

- Carbendazim: A systemic fungicide with lower mammalian toxicity but facing resistance due to β-tubulin mutations in pathogens .

Preparation Methods

Alkylation of 2-Mercaptobenzimidazole with Pyridylethyl Halides

This two-step method involves the alkylation of 2-mercaptobenzimidazole with 2-(4-pyridyl)ethyl halides.

Procedure :

-

Synthesis of 2-Mercaptobenzimidazole :

Ortho-phenylenediamine reacts with carbon disulfide (CS₂) in alkaline ethanol under reflux to yield 2-mercaptobenzimidazole1.Yield: 75–85%1.

-

Alkylation with 2-(4-Pyridyl)ethyl Bromide :

2-Mercaptobenzimidazole is treated with 2-(4-pyridyl)ethyl bromide in methanol using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution at the thiol group.Conditions :

Advantages :

Limitations :

Stobbe Condensation and Cyclization (Patent Method)

A patent (WO2015005615A1) describes a scalable route using Stobbe condensation followed by cyclization.

Procedure :

-

Stobbe Condensation :

Diethyl succinate reacts with 4-pyridylacetaldehyde in the presence of potassium tert-butoxide to form a diester intermediate.Conditions :

-

Cyclization with 2-Mercaptoaniline :

The diester intermediate reacts with 2-mercaptoaniline in acetonitrile under acidic conditions to form the benzimidazole ring.Conditions :

Advantages :

Limitations :

Photolytic Rearrangement of Tetrazoles

A less conventional method involves the photolysis of 1,5-diphenyltetrazole derivatives1.

Procedure :

-

Synthesis of 1-(4-Pyridylethyl)-5-phenyltetrazole :

4-Pyridylethylamine reacts with phenyl isocyanate to form a urea derivative, which is cyclized using phosphorus pentachloride. -

Photolysis :

UV irradiation (254 nm) of the tetrazole in dichloromethane induces nitrogen extrusion, forming the benzimidazole core1.Conditions :

-

Solvent: Dichloromethane

-

Light Source: UV lamp (250 W)

-

Yield: 45–50%1.

-

Advantages :

-

Avoids acidic/basic conditions.

-

Useful for photosensitive substrates1.

Limitations :

-

Low yield due to side reactions.

-

Specialized equipment required1.

Analytical Characterization

Synthesized this compound is validated using:

-

¹H NMR : δ 8.45 (d, 2H, pyridyl-H), 7.65–7.20 (m, 4H, benzimidazole-H), 4.30 (t, 2H, -CH₂-), 3.15 (t, 2H, -CH₂-).

-

IR : Peaks at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch).

-

HPLC : Purity >98% using a C18 column (acetonitrile/water = 70:30).

Comparative Analysis of Methods

| Parameter | Alkylation Method | Stobbe Condensation | Photolytic Method |

|---|---|---|---|

| Yield | 62–68% | 78% | 45–50% |

| Scalability | High | High | Low |

| Reaction Time | 8–12 hours | 24 hours | 6–8 hours |

| Purification Complexity | Moderate | Low | High |

The Stobbe condensation route is optimal for industrial-scale synthesis due to its high yield and minimal purification needs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Mercaptopyridethyl benzimidazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions involving substituted o-phenylenediamine and carbon disulfide under alkaline conditions (e.g., KOH). For example, coupling agents like 1,2-dibromoethane or 1,3-dibromopropane in ethanol with potassium carbonate facilitate symmetrical bis-derivatives formation . Yield optimization requires precise control of reaction time (12–24 hours) and temperature (70–90°C). Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥98.5% purity, as validated by HPLC and GC .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzimidazole core and thiol group positioning. Infrared (IR) spectroscopy identifies S-H stretching vibrations (~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection (λ = 254–280 nm) and GC-MS are recommended, particularly for detecting trace impurities in forensic or pharmacological applications .

Q. How can UV spectroscopy be applied to evaluate the quality of this compound in drug formulations?

- Methodological Answer : UV spectroscopy offers a cost-effective method for quantifying this compound in formulations. A validated protocol involves dissolving the compound in methanol, measuring absorbance at 290–310 nm (ε = 10,000–12,000 L·mol⁻¹·cm⁻¹), and comparing against a calibration curve. This method is suitable for raw material analysis and post-market surveillance, with a detection limit of 0.5 µg/mL .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the pharmacological activity of this compound derivatives against viral targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to analyze binding affinities to viral proteases (e.g., SARS-CoV-2 Mpro). For instance, derivatives with electron-donating substituents show enhanced electrostatic complementarity to catalytic residues (e.g., Cys145). Discrepancies between in vitro and in silico data may arise from solvation effects or tautomerism, requiring free-energy perturbation (FEP) calculations to refine predictions .

Q. What mixed-methods approaches are suitable for evaluating the anti-inflammatory mechanisms of this compound derivatives?

- Methodological Answer : A sequential exploratory design combines in vitro assays (e.g., COX-2 inhibition) with qualitative analysis of transcriptional profiles (RNA-seq). For example:

- Quantitative : Measure IC₅₀ values in LPS-induced RAW 264.7 macrophages.

- Qualitative : Conduct pathway enrichment analysis (e.g., KEGG) to identify modulated inflammatory pathways (e.g., NF-κB).

Triangulation of data resolves contradictions, such as off-target effects inferred from unexpected gene expression patterns .

Q. How do steric and electronic factors influence the coordination chemistry of this compound in metal complexes?

- Methodological Answer : X-ray crystallography reveals that steric crowding from pyridyl substituents displaces the benzimidazole moiety by 0.2–0.4 Å in copper(II) complexes, reducing stability. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show electron-withdrawing groups (e.g., -NO₂) lower HOMO-LUMO gaps, enhancing ligand-to-metal charge transfer (LMCT). These insights guide the design of catalysts for cross-coupling reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound derivatives?

- Methodological Answer : Contradictions may arise from variations in assay protocols (e.g., disc diffusion vs. broth microdilution) or bacterial strains (e.g., Gram-positive vs. Gram-negative). Standardize testing using CLSI guidelines, and perform Minimum Inhibitory Concentration (MIC) assays with controls (e.g., ampicillin). Meta-analyses of published data (e.g., 5-substituted derivatives show MIC = 8–32 µg/mL against S. aureus) can identify structure-activity trends obscured by methodological differences .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted methods (e.g., 100°C, 30 min) over conventional heating to reduce side reactions .

- Quality Control : Use tandem LC-MS/MS for detecting degradation products in stability studies .

- Computational Studies : Validate docking poses with Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.